molecular formula C16H15BrCl2N2O3S B11128373 N-(2-bromophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethylglycinamide

N-(2-bromophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethylglycinamide

Cat. No.: B11128373
M. Wt: 466.2 g/mol
InChI Key: LTEUPUJQWRNJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide-based glycinamide derivative featuring a 2-bromophenyl group, an ethyl substituent, and a 2,5-dichlorophenylsulfonyl moiety. The bromophenyl and dichlorophenyl groups are critical for enhancing lipophilicity and binding interactions, as observed in related compounds .

Properties

Molecular Formula

C16H15BrCl2N2O3S

Molecular Weight

466.2 g/mol

IUPAC Name

N-(2-bromophenyl)-2-[(2,5-dichlorophenyl)sulfonyl-ethylamino]acetamide

InChI

InChI=1S/C16H15BrCl2N2O3S/c1-2-21(10-16(22)20-14-6-4-3-5-12(14)17)25(23,24)15-9-11(18)7-8-13(15)19/h3-9H,2,10H2,1H3,(H,20,22)

InChI Key

LTEUPUJQWRNJNI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)NC1=CC=CC=C1Br)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethylglycinamide typically involves multi-step organic reactions. One common approach is to start with the bromination of phenyl compounds to introduce the bromophenyl group. This is followed by sulfonylation to attach the dichlorophenylsulfonyl group. The final step involves the formation of the ethylglycinamide moiety through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or to alter the oxidation state of the compound.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-bromophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethylglycinamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethylglycinamide involves its interaction with specific molecular targets. The bromophenyl and dichlorophenylsulfonyl groups can interact with enzymes and proteins, potentially inhibiting their activity. The ethylglycinamide moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share core sulfonamide or glycinamide motifs with variations in substituents:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Use Reference
Target Compound : N-(2-bromophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethylglycinamide 2-Bromophenyl, ethyl, 2,5-dichlorophenylsulfonyl ~450 (estimated) Inferred antimicrobial/receptor activity -
N~2~-[(2,5-Dichlorophenyl)sulfonyl]-N,N-dimethyl-N~2~-phenylglycinamide Phenyl, dimethyl 387.275 Unknown (structural analog)
N~2~-[(2,5-Dichlorophenyl)sulfonyl]-N~2~-ethyl-N-(2-pyridinylmethyl)glycinamide Pyridinylmethyl, ethyl ~440 (estimated) Potential CNS/GPCR targeting
3’-N[(2’’,5’’-dichlorophenyl)sulfonyl-amide] acetophenone Acetophenone core, dichlorophenylsulfonyl Not reported Intermediate in synthesis
Acylthioureas (e.g., 2-bromophenyl derivatives) Halogenated aryl groups 350–500 Anti-biofilm activity (P. aeruginosa/S. aureus)
Sch225336 (CB2-selective bis-sulfone) Bis-sulfone, methoxy groups Not reported Cannabinoid receptor modulation

Impact of Substituents on Activity

  • Halogenation : Bromine (2-bromophenyl) and chlorine (2,5-dichlorophenyl) enhance antimicrobial activity by increasing lipophilicity and membrane penetration .
  • Ethyl vs. Dimethyl Groups : Ethyl substituents (target compound) may improve metabolic stability compared to dimethyl groups (), which could reduce steric hindrance in receptor binding .

Biological Activity

N-(2-bromophenyl)-N~2~[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethylglycinamide is a sulfonamide compound that exhibits significant biological activity, particularly in pharmacological applications. This article provides a detailed examination of its biological activity, including its chemical properties, synthesis methods, and relevant case studies.

Structure and Composition

The molecular formula of N-(2-bromophenyl)-N~2~[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethylglycinamide is C16_{16}H15_{15}BrCl2_{2}N2_{2}O3_{3}S, with a molecular weight of approximately 408.67 g/mol. The compound features a bromophenyl group, a dichlorophenyl sulfonyl moiety, and an ethylglycinamide backbone, contributing to its unique reactivity and biological interactions.

Reactivity Patterns

The sulfonamide group in this compound is known for its ability to undergo nucleophilic substitution reactions. The presence of halogen atoms (bromine and chlorine) enhances the compound's lipophilicity, which may improve its interaction with biological targets. Additionally, the dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Pharmacological Potential

Preliminary studies suggest that compounds similar to N-(2-bromophenyl)-N~2~[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethylglycinamide exhibit significant biological activities, particularly as anti-inflammatory agents and enzyme inhibitors. These properties make them candidates for further research in medicinal chemistry.

Table 1: Comparison of Biological Activities

Compound NameBiological ActivityReferences
N-(4-bromophenyl)-N~1~-[(3-chlorophenyl)sulfonyl]-N~1~-propionamideAnti-inflammatory
N-(3-bromophenyl)-N~1~-[(4-fluorophenyl)sulfonyl]-N~1~-butyramideEnzyme inhibition
N-(4-chlorophenyl)-N~1~-[(3-bromophenyl)sulfonyl]-N~1~-isobutyramidePotential anti-cancer

The mechanisms through which N-(2-bromophenyl)-N~2~[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethylglycinamide exerts its effects may involve:

  • Inhibition of Specific Enzymes : Targeting enzymes involved in inflammatory pathways.
  • Modulation of Lipid Metabolism : Potential effects on lipid profiles due to increased lipophilicity.
  • Interaction with Receptors : Binding to specific cellular receptors that mediate physiological responses.

Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of related sulfonamide compounds, researchers found that these compounds significantly reduced inflammation markers in animal models. The study highlighted the importance of the sulfonamide group in mediating these effects through inhibition of cyclooxygenase enzymes.

Study 2: Enzyme Inhibition

Another investigation focused on enzyme inhibition by compounds similar to N-(2-bromophenyl)-N~2~[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethylglycinamide. The results indicated that these compounds could effectively inhibit certain proteases involved in disease progression, suggesting therapeutic potential in treating conditions like cancer and autoimmune diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.